molecular formula C18H12O2S B13747625 1-(Phenylsulfonyl)acenaphthylene CAS No. 26159-62-6

1-(Phenylsulfonyl)acenaphthylene

Cat. No.: B13747625
CAS No.: 26159-62-6
M. Wt: 292.4 g/mol
InChI Key: QWQBIQMISUFIRN-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenylsulfonyl (–SO₂–C₆H₅) substituent attached to the acenaphthylene backbone. Acenaphthylene itself consists of two fused naphthalene rings with a bridging double bond (C₁₂H₈, CAS 208-96-8) . The addition of the phenylsulfonyl group introduces electron-withdrawing properties, altering reactivity, solubility, and thermal stability compared to unsubstituted acenaphthylene.

Properties

CAS No.

26159-62-6

Molecular Formula

C18H12O2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-(benzenesulfonyl)acenaphthylene

InChI

InChI=1S/C18H12O2S/c19-21(20,15-9-2-1-3-10-15)17-12-14-8-4-6-13-7-5-11-16(17)18(13)14/h1-12H

InChI Key

QWQBIQMISUFIRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)acenaphthylene typically involves the sulfonylation of acenaphthylene. One common method includes the reaction of acenaphthylene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)acenaphthylene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)acenaphthylene involves its interaction with various molecular targets. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include the formation of reactive intermediates that can modify proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

Acenaphthylene (CAS 208-96-8)

  • Structure : Base PAH with fused naphthalene rings.
  • Molecular Weight : 152.19 g/mol.
  • Properties : Low water solubility, high thermal stability (sublimes at 265–275°C) .
  • Applications : Precursor for resins, dyes, and carbon materials.

1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene (CAS 2435-82-7)

  • Structure : Bicyclic derivative with conjugated double bonds (C₂₄H₁₆).
  • Molecular Weight : 304.39 g/mol.
  • Properties : Higher melting point (277°C), boiling point (528.8°C), and density (1.307 g/cm³) compared to acenaphthylene .

Diphenyl Sulfone (CAS 127-63-9)

  • Structure : Two phenyl groups bonded to a sulfonyl group (C₁₂H₁₀O₂S).
  • Molecular Weight : 218.27 g/mol.
  • Properties : High thermal stability (melting point 123–128°C), used as a polymer additive .
  • Applications : Enhances durability in thermoplastics like polysulfones.

1-Fluoro-4-(Phenylsulfonyl)benzene (CAS 312-31-2)

  • Structure : Fluorinated phenylsulfonyl derivative (C₁₂H₉FO₂S).
  • Molecular Weight : 252.26 g/mol.
  • Properties : Electron-withdrawing fluorine and sulfonyl groups increase polarity and reactivity .
  • Applications : Intermediate in pharmaceuticals or agrochemicals.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Applications
Acenaphthylene C₁₂H₈ 152.19 Sublimes at 265–275 N/A 1.024 Resins, carbon materials
1-(Phenylsulfonyl)acenaphthylene (inferred) C₁₈H₁₂O₂S ~300 (estimated) ~200–250 (estimated) >500 (estimated) ~1.3 (estimated) Polymer additives, synthesis
1-(1(2H)-Acenaphthylenylidene)-... C₂₄H₁₆ 304.39 277 528.8 1.307 Photochemical research
Diphenyl Sulfone C₁₂H₁₀O₂S 218.27 123–128 379 1.252 Thermoplastic additives
1-Fluoro-4-(Phenylsulfonyl)benzene C₁₂H₉FO₂S 252.26 N/A N/A N/A Pharmaceutical intermediates

Research Findings and Functional Insights

Reactivity and Stability

  • Sulfonyl Group Effects: The phenylsulfonyl moiety in 1-(Phenylsulfonyl)acenaphthylene likely enhances thermal stability and resistance to oxidation, similar to diphenyl sulfone . This group also reduces solubility in nonpolar solvents compared to acenaphthylene .
  • Synthetic Utility : Sulfonylation reactions, as described in , are critical for introducing sulfonyl groups. Such methods may apply to synthesizing 1-(Phenylsulfonyl)acenaphthylene.

Analytical Methods

  • Detection : Gas chromatography (GC) with mass spectrometry, as used for PAHs in , could identify and quantify sulfonylated acenaphthylene derivatives. Retention times and molecular ions (e.g., m/z 300–310) would distinguish it from analogs.

Biological Activity

1-(Phenylsulfonyl)acenaphthylene is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

1-(Phenylsulfonyl)acenaphthylene is characterized by the presence of a phenylsulfonyl group attached to an acenaphthylene core. This structural feature is significant for its biological activity, influencing solubility, stability, and interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that compounds with a phenylsulfonyl group exhibit notable anti-inflammatory properties. For instance, in a study evaluating various sulfonamide derivatives, it was found that certain compounds significantly inhibited carrageenan-induced paw edema in rats, suggesting effective anti-inflammatory activity .

Table 1: Anti-inflammatory Activity of Sulfonamide Derivatives

CompoundEdema Inhibition (%)Time (h)
4a94.691
4c89.662
4d87.833

2. Antimicrobial Activity

The antimicrobial efficacy of 1-(phenylsulfonyl)acenaphthylene has been explored through various studies. A notable finding is that certain derivatives showed potent activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundTarget BacteriaMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63

3. Anticancer Potential

Recent studies have begun to investigate the anticancer potential of compounds similar to 1-(phenylsulfonyl)acenaphthylene. The compound's ability to inhibit specific cancer cell lines has been linked to its structural characteristics, which may enhance its interaction with cellular targets involved in cancer progression .

Case Study: RORγt Inverse Agonist Development

A recent study focused on the synthesis of derivatives related to the phenylsulfonyl group, particularly in the context of autoimmune diseases like rheumatoid arthritis and psoriasis. One derivative exhibited superior bioavailability and therapeutic effects compared to existing treatments, highlighting the potential for developing new drugs based on this scaffold .

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